molecular formula C23H27N3O4S B2765572 Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924019-91-0

Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2765572
CAS No.: 924019-91-0
M. Wt: 441.55
InChI Key: LNOKVOVPIBGMOS-UHFFFAOYSA-N
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Description

Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a distinctive pyridopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions It may start with the preparation of the tetrahydropyridopyrimidine core through a cyclization reaction involving suitable starting materials

Industrial Production Methods

Industrial production of this compound would likely adopt a streamlined version of the synthetic route with optimization for yield, purity, and scalability. This could involve using cost-effective reagents, minimizing reaction steps, and employing robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Conversion of the carbonyl group to alcohols.

  • Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing halogenating agents like bromine or nitrating mixtures for aromatic substitutions.

Major Products

Depending on the reaction conditions, products such as sulfoxides, sulfones, or various substituted aromatic derivatives can be obtained.

Scientific Research Applications

Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several research applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity and interaction with biological macromolecules.

  • Medicine: Investigated for potential pharmacological properties.

  • Industry: Utilized in the development of materials with specific chemical and physical properties.

Mechanism of Action

The compound’s mechanism of action involves its interaction with molecular targets within a given environment. This might include:

  • Enzymatic Inhibition/Activation: Binding to active sites of enzymes, modulating their activity.

  • Signal Transduction Pathways: Interfering with or promoting certain biological signaling pathways.

Comparison with Similar Compounds

Comparing Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate with similar compounds reveals its unique properties:

  • Similar compounds might include analogs with different substituents on the pyridopyrimidine core.

  • Its uniqueness could be highlighted by comparing the specific functional groups and the resultant differences in reactivity and application potential.

List of Similar Compounds

  • 2-(Butylthio)-5-phenyl-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.

  • Allyl 2-(ethylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.

  • 2-(Butylthio)-5-(3-methoxyphenyl)-7-ethyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.

Biological Activity

Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C22H25N3O3S
  • Molecular Weight : Approximately 425.55 g/mol
  • Structural Characteristics : The compound features a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity.

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate various biochemical pathways that protect neuronal cells from damage. The presence of the butylthio group is believed to enhance its interaction with cellular targets involved in neuroprotection.

2. Antitumor Activity

Studies have evaluated the antitumor potential of pyrido[2,3-d]pyrimidines, including this compound. In vitro assays demonstrated its ability to inhibit the growth of several cancer cell lines:

Cell Line IC50 (µM) Inhibition Rate (%)
NCI-H1975>50<36
A549>50<36
NCI-H460>50<36

The results indicate that while the compound exhibits some inhibitory effects, it may not be as potent as other derivatives within the same class .

3. Anti-inflammatory Properties

The compound has also been reported to possess anti-inflammatory activity. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Such activity suggests potential applications in treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A recent study focused on the design and synthesis of various pyrido[2,3-d]pyrimidines, including this compound. The synthesized compounds were evaluated for their biological activities using cell viability assays and kinase inhibition tests. The findings highlighted that modifications in the side chains significantly influenced the biological efficacy of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that certain structural modifications could enhance the antitumor activity of pyrido[2,3-d]pyrimidines. For instance, compounds with shorter side chains exhibited better interaction with target proteins involved in tumor growth inhibition compared to those with longer chains .

Properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-5-(3-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-5-7-12-31-23-25-20-19(21(27)26-23)18(15-9-8-10-16(13-15)29-4)17(14(3)24-20)22(28)30-11-6-2/h6,8-10,13,18H,2,5,7,11-12H2,1,3-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOKVOVPIBGMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=CC=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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